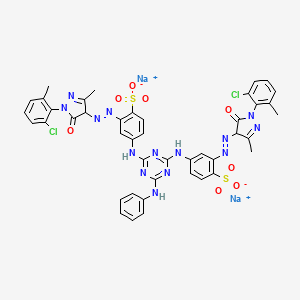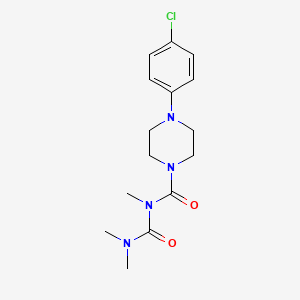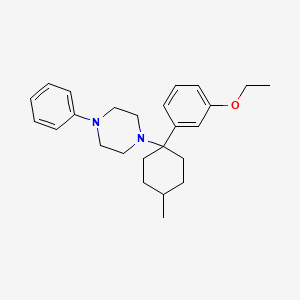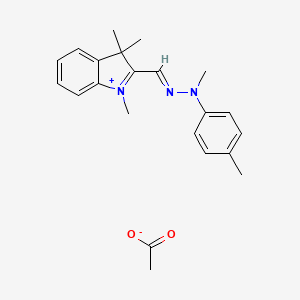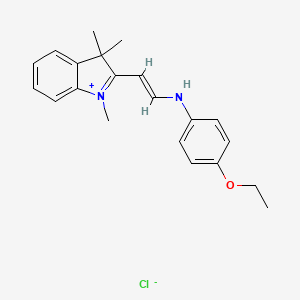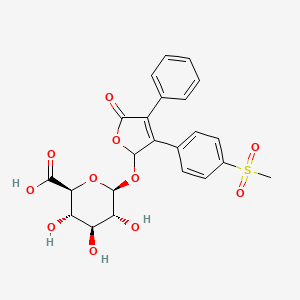
3-Ethoxy-4-ethylthio-5-methoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound belongs to the phenethylamine class of chemicals and is known for its psychoactive properties.
Métodos De Preparación
The synthesis of 4-Tasb involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core phenethylamine structure through a series of chemical reactions, including condensation and cyclization reactions.
Introduction of the thio group: The thio group is introduced into the molecule through a substitution reaction, where a suitable thio reagent is used under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-Tasb.
Análisis De Reacciones Químicas
4-Tasb undergoes various chemical reactions, including:
Oxidation: 4-Tasb can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction of 4-Tasb can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thio derivatives.
Substitution: 4-Tasb can undergo substitution reactions where the thio group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
4-Tasb has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of thio-substituted phenethylamines.
Biology: Researchers investigate the effects of 4-Tasb on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in medicine, 4-Tasb is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in the industry are limited, but it serves as a reference compound for developing new psychoactive substances.
Mecanismo De Acción
The mechanism of action of 4-Tasb involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation.
Comparación Con Compuestos Similares
4-Tasb is structurally similar to other phenethylamines such as:
Asymbescaline: Shares a similar core structure but lacks the thio group.
Mescaline: A well-known psychedelic compound with a similar phenethylamine backbone but different substituents.
2C-T-7: Another thio-substituted phenethylamine with distinct psychoactive properties.
The uniqueness of 4-Tasb lies in its specific thio substitution, which imparts unique chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
90109-51-6 |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
IUZSEPUWBBUJME-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1SCC)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



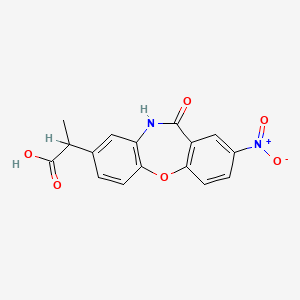
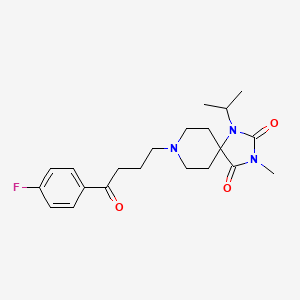
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

